Phenyl-d5-tin Trichloride
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Overview
Description
Phenyl-d5-tin Trichloride is a deuterated organotin compound with the molecular formula C6D5SnCl3. It is a stable isotope-labeled compound, where the phenyl group is fully deuterated. This compound is primarily used in scientific research, particularly in the fields of chemistry and materials science .
Preparation Methods
Phenyl-d5-tin Trichloride can be synthesized through various methods. One common synthetic route involves the reaction of deuterated benzene (C6D6) with tin tetrachloride (SnCl4) under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain high purity this compound .
Chemical Reactions Analysis
Phenyl-d5-tin Trichloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The tin center can undergo oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: It can be used in coupling reactions to form new carbon-tin bonds.
Common reagents used in these reactions include nucleophiles like alkoxides, amines, and organolithium compounds. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
Phenyl-d5-tin Trichloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in various organic transformations.
Materials Science: It is employed in the development of new materials with unique properties, such as polymers and catalysts.
Biology and Medicine: It is used in the study of biological systems and in the development of new diagnostic and therapeutic agents.
Industry: It finds applications in the production of specialty chemicals and in the manufacturing of electronic components
Mechanism of Action
The mechanism of action of Phenyl-d5-tin Trichloride involves its interaction with various molecular targets. The deuterated phenyl group can participate in hydrogen-deuterium exchange reactions, making it useful in studying reaction mechanisms and pathways. The tin center can coordinate with other molecules, influencing their reactivity and stability .
Comparison with Similar Compounds
Phenyl-d5-tin Trichloride can be compared with other similar compounds, such as:
Phenyl-tin Trichloride: The non-deuterated version, which has similar chemical properties but lacks the benefits of deuterium labeling.
Phenyl-d5-tin Tribromide: Another deuterated organotin compound with bromine atoms instead of chlorine, which may exhibit different reactivity and applications.
Phenyl-d5-tin Triiodide:
This compound is unique due to its deuterium labeling, which provides advantages in various research applications, such as tracing reaction pathways and studying isotope effects.
Properties
Molecular Formula |
C6H5Cl3Sn |
---|---|
Molecular Weight |
307.2 g/mol |
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)tin(3+);trichloride |
InChI |
InChI=1S/C6H5.3ClH.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H;/q;;;;+3/p-3/i1D,2D,3D,4D,5D;;;; |
InChI Key |
UBOGEXSQACVGEC-ILLRCHHTSA-K |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[Sn+3])[2H])[2H].[Cl-].[Cl-].[Cl-] |
Canonical SMILES |
C1=CC=C(C=C1)[Sn+3].[Cl-].[Cl-].[Cl-] |
Origin of Product |
United States |
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